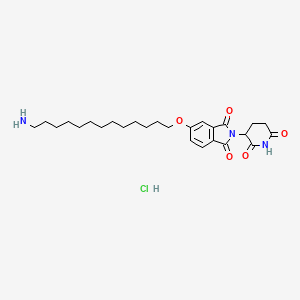
Thalidomide-5-O-C13-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. This derivative is specifically designed as a cereblon ligand, facilitating the recruitment of CRBN protein. It is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C13-NH2 (hydrochloride) involves the modification of thalidomide to introduce a linker and an amine group. The process typically includes:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
Linker Attachment: A linker molecule is attached to the activated thalidomide.
Amine Introduction: The linker-thalidomide conjugate is then reacted with an amine to introduce the NH2 group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C13-NH2 (hydrochloride) follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: Thalidomide-5-O-C13-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group.
Reduction: The compound can be reduced to modify the functional groups attached to the thalidomide core.
Substitution: Various substitution reactions can occur, especially at the linker and amine groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the linker and amine groups.
Substitution Products: Various substituted derivatives depending on the reagents used
科学研究应用
Scientific Research Applications
Thalidomide-5-O-C13-NH2 (hydrochloride) is utilized across various fields of research:
Chemistry
- Building Block for PROTACs : It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. This application is vital for developing new therapeutic strategies that can selectively eliminate disease-causing proteins.
Biology
- Studying Protein-Protein Interactions : The compound facilitates investigations into cellular pathways and protein interactions, providing insights into disease mechanisms.
Medicine
- Treatment of Various Conditions : Thalidomide derivatives are being researched for their effectiveness in treating conditions such as multiple myeloma, erythema nodosum leprosum, and certain inflammatory disorders. Recent studies have also explored their role in managing severe COVID-19 cases by reducing inflammation and modulating immune responses .
Industry
- Pharmaceutical Development : Thalidomide derivatives are being investigated for their potential in developing new pharmaceuticals and therapeutic agents, particularly in oncology and immunology.
Case Studies
Several case studies illustrate the clinical relevance of thalidomide derivatives:
Case Study 1: Thalidomide Embryopathy
A notable case involved a 63-year-old woman with thalidomide embryopathy, highlighting the long-term effects of thalidomide exposure during pregnancy. This case underscores the importance of understanding both the therapeutic potential and the risks associated with thalidomide derivatives .
Case Study 2: COVID-19 Treatment
In a clinical study involving patients with severe COVID-19, thalidomide was shown to accelerate recovery by reducing inflammatory cytokine production and shortening hospital stays. This application demonstrates the compound's potential in acute inflammatory conditions .
作用机制
Thalidomide-5-O-C13-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding recruits the target protein to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific signaling pathways regulated by the degraded proteins .
相似化合物的比较
Thalidomide: The parent compound, used historically as a sedative and for treating morning sickness.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with similar applications to lenalidomide but with different pharmacokinetic properties
Uniqueness: Thalidomide-5-O-C13-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs, enabling targeted protein degradation. This makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C26H38ClN3O5 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC 名称 |
5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |
InChI 键 |
OKOWXHFKZIMFFM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















